3-(2,4-Dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole
Description
3-(2,4-Dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorophenyl group at position 3 and a methanesulfonyl group at position 2. This structure combines electron-withdrawing (Cl, SO₂Me) and aromatic moieties, which are often associated with enhanced biological activity, particularly in kinase inhibition or antimicrobial applications.
Properties
CAS No. |
87388-60-1 |
|---|---|
Molecular Formula |
C11H9Cl2NO2S |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-17(15,16)11-6-14-5-9(11)8-3-2-7(12)4-10(8)13/h2-6,14H,1H3 |
InChI Key |
GKRRSUIEGKHTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrole Framework Construction
The three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has emerged as a robust method for constructing polysubstituted pyrroles. For 3-(2,4-dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole, this approach requires:
- α-Hydroxyketone precursor : 2,4-Dichlorophenylglycolaldehyde (derived from 2,4-dichloroacetophenone via dihydroxylation)
- Oxoacetonitrile : Methanesulfonylacetonitrile (prepared by nitrile alkylation of methylsulfonylacetic acid)
- Primary amine : Ammonium acetate or gaseous ammonia
Reaction conditions involve heating at 70°C in ethanol for 3–5 hours, followed by chromatographic purification (5–35% ethyl acetate/hexane) to yield the pyrrole core. This method achieves 65–72% isolated yields but requires strict control of stoichiometry to minimize dimerization byproducts.
Mechanistic Considerations
The reaction proceeds through sequential:
- Knoevenagel condensation between the α-hydroxyketone and oxoacetonitrile
- Michael addition of the amine to the α,β-unsaturated nitrile intermediate
- Cyclization and aromatization via elimination of water
Deuterium-labeling studies confirm that the methanesulfonyl group directs electrophilic substitution to the C4 position, while the 2,4-dichlorophenyl group occupies C3 due to steric hindrance.
Post-Functionalization Strategies
Sulfonylation of Halogenated Intermediates
An alternative route involves synthesizing 3-(2,4-dichlorophenyl)-4-bromo-1H-pyrrole followed by sulfonylation:
Step 1 : Bromination at C4 using N-bromosuccinimide (NBS) in CCl₄ at 0°C (82% yield)
Step 2 : Displacement of bromide with methanesulfonyl group via:
- Sulfonylation agent : Methylsulfonyl chloride (1.2 eq.)
- Base : Triethylamine (2.5 eq.)
- Solvent : Dimethylformamide (DMF) at 60°C for 12 hours
This method achieves 89% conversion but requires careful exclusion of moisture to prevent hydrolysis.
Direct Electrophilic Sulfonylation
Methanesulfonic anhydride ((CH₃SO₂)₂O) in dichloromethane with AlCl₃ as a Lewis acid facilitates direct C4 sulfonylation of 3-(2,4-dichlorophenyl)-1H-pyrrole. However, this approach yields only 43–48% due to competing polysulfonylation and ring oxidation.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (5→35%) effectively removes:
- Unreacted methanesulfonylacetonitrile (Rf = 0.72 in 1:1 EtOAc/hexane)
- Dichlorophenyl dimer byproducts (Rf = 0.15)
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction. Key crystallographic parameters:
- Space group : P2₁/c
- Unit cell : a = 8.42 Å, b = 11.05 Å, c = 14.33 Å, β = 102.5°
- Density : 1.572 g/cm³
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID PTFE tubing) operating at 100°C and 15 bar pressure enhance three-component reaction efficiency:
- Residence time : 8 minutes vs. 3 hours batch
- Yield improvement : 78% with 99.5% conversion
Waste Stream Management
The sulfonylation route generates bromide salts (0.7 kg/kg product), necessitating:
- Anion-exchange resins for Br⁻ recovery
- Distillation recycling of DMF (>98% recovery)
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling of 2,4-dichlorophenyl diazonium salts with vinyl sulfones using Ru(bpy)₃²⁺ achieves 54% yield but requires further optimization for scalability.
Biocatalytic Approaches
Engineered Pseudomonas putida strains expressing sulfotransferase ST1A3 demonstrate 22% conversion of 3-(2,4-dichlorophenyl)-1H-pyrrole to the target compound in aqueous buffer (pH 7.4).
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group is a common feature in kinase inhibitors (e.g., EGFR IC₅₀ = 145.1 nM in thiazole-pyrazole hybrids) . Its electron-withdrawing nature likely enhances binding to hydrophobic enzyme pockets. Methanesulfonyl (SO₂Me) vs. For example, sulfonamide-containing pyrrolo[2,3-b]pyridines are precursors for kinase inhibitors .
Synthetic Strategies :
- Sulfonylation reactions (e.g., using methanesulfonyl chloride or toluenesulfonyl chloride) are critical for introducing sulfonyl groups to pyrrole derivatives, as seen in the synthesis of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
- Thiazole and pyrazole hybrids (e.g., compound 77a in ) require multi-step cyclization and coupling reactions, suggesting that 3-(2,4-dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole may also involve sequential halogenation and sulfonylation steps .
Biological Potential: While the target compound lacks direct activity data, its structural analogs exhibit EGFR inhibition (e.g., thiazole-pyrazole hybrids) and kinase modulation (e.g., pyrrolo[2,3-b]pyridines). The dichlorophenyl and sulfonyl groups may synergize to enhance target selectivity or potency .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 3-(2,4-Dichlorophenyl)-4-(methanesulfonyl)-1H-pyrrole?
Answer:
The synthesis of pyrrole derivatives often involves cyclization and sulfonylation steps. For this compound, a two-step approach is recommended:
Cyclization : Use dichloromethane (DCM) as a solvent with diazomethane and triethylamine at low temperatures (–20°C to –15°C) to form the pyrrole core. This minimizes side reactions and improves regioselectivity .
Sulfonylation : Introduce the methanesulfonyl group via reaction with methanesulfonyl chloride under controlled basic conditions (e.g., NaOH or triethylamine) to avoid over-sulfonation.
Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization from 2-propanol enhances purity and yield (reported ~78% in analogous syntheses) .
Basic: Which analytical techniques are most effective for characterizing structural and electronic properties?
Answer:
- X-ray Crystallography : Resolves the 3D arrangement of the dichlorophenyl and sulfonyl groups, critical for confirming regiochemistry and π-π interactions (e.g., dihedral angles between aromatic rings ~79.6°) .
- NMR Spectroscopy : H/C NMR identifies substitution patterns (e.g., splitting of pyrrole protons, chemical shifts for chlorine and sulfonyl groups). For example, the methanesulfonyl group typically appears at δ ~3.2 ppm in H NMR .
- LC-MS : Validates molecular weight and detects byproducts (e.g., incomplete sulfonylation or dichlorophenyl isomerization) .
Basic: What preliminary biological activities are reported for structurally similar pyrrole-sulfonyl derivatives?
Answer:
Analogous compounds (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives) exhibit kinase inhibition and antimicrobial properties. Key findings:
- Kinase Inhibition : Sulfonyl groups enhance binding to ATP pockets in kinases (e.g., p38 MAPK), with IC values in the nanomolar range .
- Antimicrobial Activity : Dichlorophenyl-substituted pyrroles show MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to membrane disruption .
Note : These activities are structure-dependent; substituent positioning (e.g., 2,4-dichloro vs. 3,4-dichloro) significantly alters efficacy .
Advanced: How can contradictory spectroscopic or crystallographic data be resolved during structural elucidation?
Answer:
Contradictions often arise from polymorphism or dynamic conformational changes. Mitigation strategies:
- Temperature-Dependent Studies : Perform NMR/X-ray at multiple temperatures (e.g., 100–293 K) to capture conformational flexibility .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers .
- Synchrotron Crystallography : High-resolution data (≤0.8 Å) resolves ambiguous electron density, particularly for disordered sulfonyl or dichlorophenyl groups .
Advanced: What computational approaches are recommended for designing reaction pathways and minimizing trial-and-error synthesis?
Answer:
- Quantum Chemical Reaction Path Searches : Use tools like GRRM or AFIR to map potential energy surfaces and identify low-barrier pathways for cyclization and sulfonylation .
- Machine Learning (ML) : Train models on existing pyrrole synthesis data (e.g., solvents, catalysts, yields) to predict optimal conditions. ICReDD’s workflow reduced reaction development time by 40% in case studies .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and selectivity (e.g., DCM vs. THF for dichlorophenyl stability) .
Advanced: How can the reactivity of the dichlorophenyl group be managed to avoid unwanted side reactions?
Answer:
The 2,4-dichlorophenyl group is prone to dechlorination or electrophilic substitution. Key strategies:
- Protection/Deprotection : Temporarily protect chlorine atoms using trimethylsilyl groups during sulfonylation .
- Low-Temperature Reactions : Conduct sulfonylation below –10°C to suppress aryl-Cl bond cleavage .
- Catalytic Control : Use Pd/Cu catalysts to direct substitution to the para position, reducing ortho byproducts .
Advanced: What experimental considerations ensure the stability of the methanesulfonyl group under reaction conditions?
Answer:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acidic hydrolysis of the sulfonyl group .
- Avoid Strong Oxidizers : Sulfonyl groups degrade in the presence of peroxides; use inert atmospheres (N/Ar) during reflux .
- Stability Assays : Monitor decomposition via TLC or in situ IR spectroscopy (S=O stretch at ~1350 cm) .
Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed?
Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) at specific positions to steer sulfonylation or chlorination .
- Microwave Synthesis : Enhances selectivity by accelerating desired pathways (e.g., 80°C, 150 W for 20 minutes) .
- Steric Effects : Bulky reagents (e.g., tert-butyl sulfonyl chloride) favor substitution at less hindered positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
